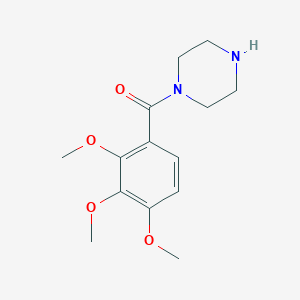

1-(2,3,4-Trimethoxybenzoyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,3,4-Trimethoxybenzoyl)piperazine is an organic compound characterized by the presence of a piperazine ring bonded to a benzoyl group substituted with three methoxy groups at the 2, 3, and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxybenzoyl)piperazine typically involves the condensation of 2,3,4-trimethoxybenzoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy groups on the aromatic ring undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Partial oxidation | KMnO₄ in acidic or alkaline aqueous medium | 2,3,4-Trimethoxybenzoic acid derivatives | Methoxy groups at positions 2 and 4 oxidize preferentially over position 3. |

| Complete demethylation | BBr₃ in CH₂Cl₂ at −78°C | Trihydroxybenzoyl-piperazine | Yields catechol derivatives for further functionalization. |

Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with steric and electronic effects dictating site selectivity.

Reduction Reactions

The benzoyl moiety is susceptible to reduction, modifying the compound’s pharmacological profile:

Industrial Relevance : Catalytic hydrogenation is preferred for scalability and minimal byproduct formation .

Nucleophilic Substitution

Methoxy groups participate in nucleophilic aromatic substitution (NAS) reactions:

Kinetics : Substituent orientation (2,3,4 vs. 3,4,5) significantly impacts reaction rates due to steric hindrance .

Acylation and Alkylation

The piperazine nitrogen serves as a nucleophile in secondary reactions:

| Reaction | Reagents | Product | Biological Relevance |

|---|---|---|---|

| Acylation | Acetyl chloride, triethylamine, CH₂Cl₂ | N-Acetylated derivatives | Improved metabolic stability |

| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | Ethyl ester-functionalized analogs | Prodrug development for enhanced bioavailability |

Synthetic Utility : These reactions enable modular diversification for structure-activity relationship (SAR) studies.

Hydrolysis and Rearrangement

Under acidic or basic conditions:

Stability Considerations : Hydrolysis is minimized in anhydrous solvents during storage.

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural complexity:

| Reaction | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-piperazine hybrids | 45–60% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated derivatives | 50–70% |

Applications : These reactions facilitate the synthesis of analogs with tailored electronic properties for drug discovery.

Applications De Recherche Scientifique

Chemistry

1-(2,3,4-Trimethoxybenzoyl)piperazine serves as a building block for synthesizing more complex molecules. Its unique methoxy substitutions allow for diverse chemical modifications that can lead to novel compounds with tailored properties.

Biology

This compound is being investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds. Preliminary studies suggest it may interact with various biological targets, influencing enzyme activity or receptor binding.

Medicine

Research has explored the therapeutic effects of this compound in treating cardiovascular diseases. Its mechanism of action is believed to involve modulation of cellular processes through interaction with specific molecular pathways.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties. Its versatility makes it suitable for applications ranging from pharmaceuticals to advanced materials science.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of piperazine derivatives similar to this compound against various human cancer cell lines (MCF7, T47D, HCT116). The results indicated moderate to potent activity against these cells, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | MCF7 | 15 | Moderate |

| Compound B | T47D | 10 | Potent |

| Compound C | HCT116 | 20 | Moderate |

Case Study 2: Structure-Activity Relationship

Another research effort focused on establishing a structure-activity relationship (SAR) for piperazine derivatives. The study utilized in silico analysis to predict absorption, distribution, metabolism, and excretion (ADME) properties alongside in vitro testing. Results indicated that specific substitutions on the piperazine ring significantly influenced biological activity .

| Substitution Pattern | ADME Properties | Biological Activity |

|---|---|---|

| Pattern X | Good | High |

| Pattern Y | Moderate | Moderate |

| Pattern Z | Poor | Low |

Mécanisme D'action

The mechanism of action of 1-(2,3,4-Trimethoxybenzoyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparaison Avec Des Composés Similaires

- 1-(2,3,4-Trimethoxybenzyl)piperazine

- 1-(3,4,5-Trimethoxybenzoyl)piperazine

- 1-(2-Methoxyphenyl)piperazine

Comparison: 1-(2,3,4-Trimethoxybenzoyl)piperazine is unique due to the specific arrangement of methoxy groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further investigation .

Activité Biologique

1-(2,3,4-Trimethoxybenzoyl)piperazine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring attached to a benzoyl group with three methoxy substituents located at the 2, 3, and 4 positions of the aromatic ring. The synthesis typically involves the condensation of 2,3,4-trimethoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The process is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The precise mechanism of action for this compound remains unclear. However, it is hypothesized that the compound may interact with various molecular targets and pathways, potentially modulating enzyme activity or receptor binding. Further research is necessary to elucidate these mechanisms.

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:

- In vitro Studies : Compounds similar to this compound have shown promising antiproliferative activities against various cancer cell lines. In one study, derivatives exhibited significant growth inhibition in NCI-60 cancer cell line screening .

- IC50 Values : Specific derivatives demonstrated IC50 values as low as 0.246 µM against lung cancer cell lines (A549), indicating strong potential for further development as anticancer agents .

Other Biological Activities

Research has also indicated potential anti-inflammatory and analgesic activities associated with piperazine derivatives. For example:

- Anti-inflammatory Effects : Certain piperazine analogs have displayed anti-inflammatory properties in preliminary pharmacological screenings .

- Analgesic Activity : Some derivatives have been reported to exhibit analgesic effects comparable to established analgesics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 1-(2,3,4-Trimethoxybenzyl)piperazine | Benzyl group instead of benzoyl | Higher antiviral activity reported |

| 1-(3,4,5-Trimethoxybenzoyl)piperazine | Different methoxy substitution | Potential anticancer activity |

| 1-(2-Methoxyphenyl)piperazine | Fewer methoxy groups | Varied pharmacological profiles |

This table illustrates how structural variations can influence biological activity and pharmacokinetic properties.

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

A study investigated a series of piperazine derivatives for their anticancer activities. The most promising compounds were subjected to further testing against multiple cancer cell lines. The findings indicated that specific structural modifications significantly enhanced cytotoxicity .

Case Study 2: Pharmacological Screening

Another research effort focused on evaluating the analgesic and anti-inflammatory effects of various piperazine derivatives. The results suggested that certain modifications could lead to compounds with enhanced therapeutic profiles .

Propriétés

IUPAC Name |

piperazin-1-yl-(2,3,4-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-18-11-5-4-10(12(19-2)13(11)20-3)14(17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGDCVBOCSMOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N2CCNCC2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.